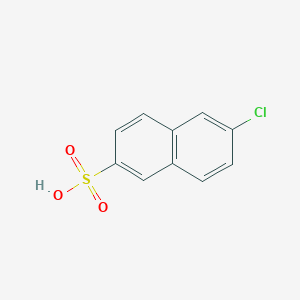

6-chloronaphthalene-2-sulfonic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloronaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLHWRHIJDODKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434209 | |

| Record name | 6-chloronaphthalene-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102878-14-8 | |

| Record name | 6-chloronaphthalene-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloronaphthalene-2-sulfonic acid (CAS No. 102878-14-8)

This guide provides a comprehensive technical overview of 6-chloronaphthalene-2-sulfonic acid, a versatile aromatic compound with significant applications in the chemical and pharmaceutical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical characteristics, spectroscopic profile, reactivity, and key applications, with a strong emphasis on the scientific principles underpinning its use.

Introduction

This compound, identified by the CAS number 102878-14-8, is a halogenated naphthalenesulfonic acid. Its molecular structure, featuring a naphthalene core substituted with both a chloro and a sulfonic acid group, imparts a unique combination of reactivity and solubility, making it a valuable intermediate in organic synthesis.[1] The strategic placement of the chloro and sulfonate moieties influences the compound's electronic properties and steric accessibility, which are critical determinants of its role in the synthesis of complex molecules such as dyes, pigments, and active pharmaceutical ingredients (APIs).[1][2] This guide aims to provide a detailed exploration of this compound, moving beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and applications.

Physicochemical Properties

The physical and chemical properties of this compound are pivotal to its handling, application, and reactivity. The presence of the highly polar sulfonic acid group confers significant water solubility, a crucial attribute for its use in many industrial processes, particularly in dye manufacturing.[3] Conversely, the chlorinated naphthalene backbone provides a degree of lipophilicity, allowing for solubility in certain organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 102878-14-8 | [1] |

| Molecular Formula | C₁₀H₇ClO₃S | [1] |

| Molecular Weight | 242.68 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Solubility | Soluble in water; solubility in organic solvents is enhanced by the chloro group | [1][3] |

| pKa | Expected to be strongly acidic due to the sulfonic acid group | General knowledge |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic aromatic sulfonation of 2-chloronaphthalene.[4] This reaction is a cornerstone of industrial organic chemistry, but controlling the regioselectivity to favor the desired 2,6-isomer is a significant challenge.

The chlorine atom is a deactivating yet ortho-, para-directing substituent in electrophilic aromatic substitution. However, steric hindrance at the positions adjacent to the chlorine (1 and 3) makes sulfonation on the same ring less favorable.[4] Therefore, the substitution predominantly occurs on the other ring, at the 5- and 6-positions.[4] The reaction conditions, particularly temperature and the nature of the sulfonating agent (e.g., concentrated sulfuric acid, oleum), play a crucial role in determining the isomeric distribution of the product. Higher temperatures generally favor the formation of the thermodynamically more stable β-sulfonic acids (like the 2,6-isomer) over the kinetically favored α-isomers.[5]

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring system. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and sulfonic acid groups.

¹³C NMR: The carbon NMR spectrum should exhibit ten signals corresponding to the carbon atoms of the naphthalene core. The carbons directly attached to the chlorine and sulfonic acid groups will show characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Salient Features |

| ¹H NMR | 7.5 - 8.5 | Complex multiplets in the aromatic region. |

| ¹³C NMR | 120 - 145 | Signals for carbons bearing the chloro and sulfonic acid groups will be distinct. |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (sulfonic acid) | 3200 - 3600 (broad) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| S=O (sulfonic acid) | 1150 - 1250 and 1030 - 1080 | Asymmetric and symmetric stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-Cl | 700 - 800 | Stretching |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode is a suitable technique for determining the molecular weight of this compound. The expected [M-H]⁻ ion would be observed at m/z 241.98.

Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the sulfonic acid group and the chloro group.

-

Sulfonic Acid Group (-SO₃H): This strongly acidic group is the primary site for derivatization. It can be readily converted into a sulfonyl chloride (-SO₂Cl), a highly reactive intermediate for the synthesis of sulfonamides and sulfonate esters.[3]

-

Chloro Group (-Cl): The chlorine atom on the naphthalene ring is less reactive than the sulfonic acid group but can participate in nucleophilic aromatic substitution reactions under specific conditions, such as the Ullmann condensation, which often requires a copper catalyst.[3]

Application in Azo Dye Synthesis

A primary application of this compound is as a coupling component in the synthesis of azo dyes.[6] The sulfonic acid group imparts water solubility to the final dye molecule, which is essential for its application in the textile industry.[3]

Experimental Protocol: Synthesis of a Monoazo Dye

This protocol outlines a representative procedure for the synthesis of an azo dye using this compound as the coupling component.

Step 1: Diazotization of an Aromatic Amine

-

Dissolve a primary aromatic amine (e.g., aniline) in dilute hydrochloric acid in a beaker and cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5°C.

-

Continue stirring for 10-15 minutes to ensure complete formation of the diazonium salt.

Step 2: Coupling Reaction

-

In a separate beaker, dissolve this compound in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate) and cool to 0-5°C.

-

Slowly add the cold diazonium salt solution to the alkaline solution of the coupling component with vigorous stirring.

-

Maintain the temperature below 5°C and continue stirring for 30-60 minutes. A colored precipitate of the azo dye should form.

Step 3: Isolation and Purification

-

Isolate the precipitated dye by vacuum filtration.

-

Wash the dye with cold water and then with a small amount of ethanol to remove unreacted starting materials.

-

Dry the purified azo dye in an oven at a suitable temperature.

Caption: Workflow for the synthesis of an azo dye using this compound.

Role in Pharmaceutical Synthesis

The chloro- and sulfonic acid-functionalized naphthalene scaffold present in this compound makes it a potential building block in pharmaceutical research and development.[7][8] The sulfonamide linkage, which can be readily formed from the corresponding sulfonyl chloride, is a critical functional group in numerous therapeutic agents. Furthermore, the chlorine atom can serve as a handle for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

Safety and Handling

As with all aromatic sulfonic acids, this compound should be handled with appropriate safety precautions.[9] It is expected to be corrosive and can cause skin and eye irritation upon contact. Inhalation of dust or vapors may lead to respiratory irritation.[9]

Recommended Safety Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10] In case of dust formation, use a NIOSH-approved respirator.[11]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Environmental Fate

Naphthalenesulfonic acids are generally water-soluble and can be mobile in aquatic environments.[12] While some sulfonated aromatic compounds are known to be resistant to biodegradation, certain bacterial communities have been shown to degrade aminonaphthalene-2-sulfonates.[13] The environmental impact of this compound should be considered, and releases into the environment should be minimized.[14]

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the synthesis of dyes and potential for use in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and industrial settings. This guide has provided a detailed technical overview to support scientists and researchers in their work with this important compound.

References

-

Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. [Link]

-

Government of Canada. (2019). Draft screening assessment - Naphthalene Sulfonic Acids and Salts (NSAs) Group. [Link]

-

Verma, P., & Sharma, A. (2018). Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry. Environmental Science and Pollution Research, 25(3), 2588–2598. [Link]

-

Carl ROTH. (n.d.). Toluene-4-sulfonic acid monohydrate ≥ 98%, for synthesis. [Link]

-

Government of Canada. (2023, June 9). Naphthalene Sulfonic Acids and Salts (NSAs) Group - information sheet. [Link]

-

United States Environmental Protection Agency. (n.d.). Naphthalenesulfonate formaldehyde condensate potassium salts. [Link]

- Ali, Y. A. H., et al. (n.d.). Review in Azo Compounds and its Biological Activity. University of Babylon.

-

Headley, J. V., & McMartin, D. W. (2004). A review of the occurrence and fate of naphthenic acids in aquatic environments. Journal of Environmental Science and Health, Part A, 39(8), 1989-2010. [Link]

-

The Synthesis of Azo Dyes. (n.d.). [Link]

- IIP Series. (n.d.). CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS.

-

Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]

- Combinatorial Synthesis of an Azo Dye. (n.d.). CHEM254 Experiment 5.

-

Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. [Link]

-

PubChemLite. (n.d.). 6-chloronaphthalene-2-sulfonyl chloride (C10H6Cl2O2S). [Link]

-

El-Hiti, G. A., et al. (2021). Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). Molecules, 26(12), 3629. [Link]

-

PubChem. (n.d.). 2-Naphthol-6-sulfonic acid. [Link]

-

Gothwal, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 49-87. [Link]

- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI.

- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). PMC - NIH.

-

Wikipedia. (n.d.). Naphthalene-2-sulfonic acid. [Link]

-

Gothwal, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 49-87. [Link]

- Studies on the Synthesis of 2-Aminonaphtalene Sulfonic Acids. (n.d.). Korea Science.

-

Himalaya Chemicals. (n.d.). 6- Hydroxynaphthalene-2- Sulfonic Acid. [Link]

- Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Deriv

- L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.

- 2-(N-methyl8-chloronaphthalene-1-sulfonamido)acetic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- 2-Chloronaphthalene(91-58-7) 13C NMR spectrum. (n.d.). ChemicalBook.

- 1-Aminonaphthalene-6-sulfonic acid(119-79-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-Aminonaphthalene-1-sulfonic acid(81-16-3) 13C NMR spectrum. (n.d.). ChemicalBook.

- Aldrich FT-IR Collection Edition II. (n.d.). Thermo Fisher Scientific.

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

-

PubChem. (n.d.). 2-Chloronaphthalene. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Studies on the Synthesis of 2-Aminonaphtalene Sulfonic Acids -Journal of the Korean Applied Science and Technology | 학회 [koreascience.kr]

- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. capitalresin.com [capitalresin.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. capitalresin.com [capitalresin.com]

- 10. assets.ctfassets.net [assets.ctfassets.net]

- 11. chempoint.com [chempoint.com]

- 12. Draft screening assessment - Naphthalene Sulfonic Acids and Salts (NSAs) Group - Canada.ca [canada.ca]

- 13. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Naphthalene Sulfonic Acids and Salts (NSAs) Group - information sheet - Canada.ca [canada.ca]

An In-Depth Technical Guide to 6-Chloronaphthalene-2-Sulfonic Acid: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloronaphthalene-2-sulfonic acid is a substituted naphthalene derivative of significant interest as a versatile intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Its bifunctional nature, possessing both a reactive sulfonic acid group and a chlorinated aromatic ring system, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a detailed synthesis and purification protocol, and an exploration of its applications, particularly in the context of medicinal chemistry and materials science. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge required for the effective utilization of this compound in their work.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₀H₇ClO₃S, is an aromatic sulfonic acid.[1] The core of the molecule is a naphthalene ring system, which is a bicyclic aromatic hydrocarbon. A chlorine atom is substituted at the 6-position, and a sulfonic acid group (-SO₃H) is attached at the 2-position.

Structural Elucidation

The precise connectivity of the atoms in this compound is crucial for understanding its reactivity and properties. The structure can be unambiguously represented by its IUPAC name, this compound, and by chemical identifiers such as its CAS number, 102878-14-8.[1]

Figure 1: 2D Molecular Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. Due to limited publicly available experimental data for this specific isomer, some properties are inferred from closely related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO₃S | [1] |

| Molecular Weight | 242.68 g/mol | [1] |

| CAS Number | 102878-14-8 | [1] |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Melting Point | >300 °C (for the related 6-hydroxynaphthalene-2-sulfonic acid) | [3] |

| Solubility | The sulfonic acid group confers water solubility. The chloro-substituted naphthalene ring enhances solubility in organic solvents. | [1][4] |

| pKa | Expected to be a strong acid due to the sulfonic acid group. | Inferred |

Synthesis and Purification

The primary route for the synthesis of this compound is through the electrophilic aromatic substitution of 2-chloronaphthalene with a sulfonating agent. The regioselectivity of the sulfonation of naphthalenes is highly dependent on reaction conditions, particularly temperature.

Mechanistic Insights into Synthesis

The sulfonation of naphthalene derivatives is a reversible reaction. At lower temperatures, the reaction is kinetically controlled and favors the formation of the alpha-isomer (sulfonation at a position adjacent to the ring fusion). At higher temperatures, the reaction becomes thermodynamically controlled, leading to the more stable beta-isomer.[5] In the case of 2-chloronaphthalene, the chlorine atom is an ortho-, para-directing deactivator. Therefore, sulfonation is expected to occur on the unsubstituted ring. To obtain the 6-sulfonic acid isomer (a beta-position), a high reaction temperature is necessary.

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

This protocol describes a plausible method for the synthesis of this compound, aiming for the thermodynamically favored product.

Materials:

-

2-Chloronaphthalene

-

Concentrated sulfuric acid (98%)

-

Sodium chloride

Procedure:

-

In a fume hood, charge a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with 2-chloronaphthalene.

-

With vigorous stirring, slowly add an excess of concentrated sulfuric acid. The molar ratio of sulfuric acid to 2-chloronaphthalene should be approximately 2:1.

-

Heat the reaction mixture to 160-170 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC) if possible.

-

After the reaction is complete, cool the mixture to below 100 °C.

-

Carefully and slowly pour the reaction mixture into a beaker containing ice-water with constant stirring to quench the reaction.

-

To precipitate the sodium salt of the sulfonic acid, add sodium chloride to the aqueous solution until saturation ("salting out"). The sodium salt of this compound is less soluble than other isomers that may be present.[6]

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash the filter cake with a cold, saturated sodium chloride solution.

Experimental Protocol: Purification

The primary impurity in the high-temperature sulfonation of naphthalenes is the corresponding alpha-sulfonic acid isomer. Fractional crystallization is an effective method for purification.[6]

Procedure:

-

Dissolve the crude sodium 6-chloronaphthalene-2-sulfonate in a minimum amount of hot water.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The desired beta-isomer salt is generally less soluble and will crystallize out first.

-

Collect the purified crystals by vacuum filtration.

-

Repeat the recrystallization process until the desired purity is achieved, as determined by analytical methods such as HPLC or melting point analysis.

-

To obtain the free sulfonic acid, the purified sodium salt can be dissolved in water and passed through a proton-exchange resin or carefully acidified with a strong acid, followed by extraction or crystallization.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the naphthalene ring will exhibit splitting patterns influenced by both the chlorine and sulfonic acid substituents.

-

¹³C NMR: The carbon-13 NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene ring, as they are in unique chemical environments. The carbon atoms attached to the chlorine and sulfonic acid groups will be significantly shifted. Aromatic carbons typically resonate in the δ 120-150 ppm range.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the sulfonic acid.

-

S=O stretch: Strong, sharp peaks around 1250-1120 cm⁻¹ (asymmetric) and 1080-1010 cm⁻¹ (symmetric) for the sulfonate group.

-

C-Cl stretch: A band in the region of 800-600 cm⁻¹.

-

Aromatic C=C and C-H stretches: Bands in the regions of 1600-1450 cm⁻¹ and 3100-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In negative ion mode electrospray ionization (ESI-MS), the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 241.98. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a characteristic M and M+2 peak pattern.

Reactivity and Applications

The chemical reactivity of this compound is dictated by its two functional groups, making it a valuable building block in organic synthesis.

Chemical Reactivity

-

Sulfonic Acid Group: This is a strongly acidic group that can be readily converted into other functional groups. For instance, it can be transformed into a sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride is a highly reactive intermediate for the synthesis of sulfonamides and sulfonate esters.[8]

-

Chloro Group: The chlorine atom on the naphthalene ring is relatively unreactive towards nucleophilic aromatic substitution but can undergo substitution reactions under forcing conditions, often requiring a catalyst.

Applications in Drug Development and Materials Science

This compound serves as a key intermediate in the synthesis of a variety of target molecules.

-

Dyes and Pigments: Naphthalenesulfonic acids are fundamental precursors in the manufacturing of azo dyes, providing water solubility and enhancing the chromophoric properties of the final dye molecule.[1]

-

Surfactants and Dispersants: The amphiphilic nature of naphthalenesulfonic acids, with a hydrophobic naphthalene core and a hydrophilic sulfonic acid group, makes them effective as surfactants and dispersants in various industrial applications.[1]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should always be consulted. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined molecular structure that lends itself to a variety of chemical transformations. Its synthesis, while requiring careful control of reaction conditions to ensure the desired regioselectivity, is based on fundamental principles of electrophilic aromatic substitution. The dual functionality of this molecule makes it a significant precursor in the development of dyes, pigments, and potentially novel pharmaceutical agents. This guide has provided a comprehensive overview of its key characteristics to aid researchers and scientists in its effective application.

References

- Google Patents. (n.d.). US4324742A - Process for separation of naphthalenedisulfonic acids.

- Ithakissios, D. S., et al. (2008). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography.

- Google Patents. (n.d.). US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid.

- Wang, Y. S., et al. (2001). Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry.

-

Himalaya Chemicals. (n.d.). 6- Hydroxynaphthalene-2- Sulfonic Acid. Retrieved from [Link]

-

Chemsrc. (2025). 6-Chlornaphthalen-2-sulfonylchlorid | CAS#:102153-63-9. Retrieved from [Link]

-

PubChem. (n.d.). 6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid. Retrieved from [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthol-6-sulfonic acid. Retrieved from [Link]

- Ahmed, A. S., et al. (2021). Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). Molecules, 26(12), 3629.

-

Wikipedia. (n.d.). Naphthalene-2-sulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). US2803652A - Intermediate product and process for making it.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2024). Chitosan–Sulfonic Acid-Catalyzed Green Synthesis of Naphthalene-Based Azines as Potential Anticancer Agents. Retrieved from [Link]

-

IOP Conference Series: Earth and Environmental Science. (2019). Synthesis, analysis and application of naphthalene sulfonic acid formaldehyde condensate. Retrieved from [Link]

- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044.

-

ResearchGate. (2021). (PDF) 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

PubChem. (n.d.). 6-(Dimethylamino)naphthalene-2-sulfonic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-chloronaphthalene-2-sulfonyl chloride (C10H6Cl2O2S). Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Korea Science. (n.d.). Studies on the Synthesis of 2-Aminonaphtalene Sulfonic Acids. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-naphthol-6-sulfonic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 6- Hydroxynaphthalene-2- Sulfonic Acid Manufacturer, Supplier, Exporter [himalayachemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloronaphthalene-2-sulfonic acid: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

6-Chloronaphthalene-2-sulfonic acid is a key bifunctional organic compound that serves as a versatile intermediate in the synthesis of a wide array of commercially significant molecules.[1][2] Its unique molecular architecture, featuring a chlorinated naphthalene core and a strongly acidic sulfonic acid group, imparts a combination of hydrophobicity and hydrophilicity, as well as heightened reactivity, making it an invaluable building block in the development of dyes, pigments, pharmaceuticals, and high-performance materials.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its applications, tailored for professionals in research and development.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below, providing a foundational understanding of its behavior and handling characteristics.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₇ClO₃S | [1][2] |

| Molecular Weight | 242.68 g/mol | [1][2] |

| CAS Number | 102878-14-8 | [1][2] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Melting Point | Data not available. Naphthalene-2-sulfonic acid monohydrate melts at 124 °C.[4][5] The chloro-substituted derivative is expected to have a different melting point. | |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | General knowledge of sulfonic acids |

| Solubility | The sulfonic acid group confers good solubility in water, while the chlorine substituent enhances solubility in organic solvents.[1][3] Specific quantitative data is not readily available. | |

| pKa | Strong acid. The pKa of the related naphthalene-2-sulfonic acid is predicted to be approximately 0.27.[5] Arenesulfonic acids are generally strong acids with pKa values less than 1.[6][7] |

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by the interplay of the electrophilic and nucleophilic character of the naphthalene ring, and the reactivity of the chloro and sulfonic acid functional groups.

Electrophilic Aromatic Substitution

The naphthalene ring system is susceptible to further electrophilic attack. The existing sulfonic acid group is a deactivating, meta-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The positions for subsequent substitutions will be influenced by a combination of these electronic effects and steric hindrance.

Reactions of the Sulfonic Acid Group

The sulfonic acid moiety is a versatile functional handle for a variety of chemical transformations.

-

Salt Formation: As a strong acid, it readily forms salts with bases.

-

Conversion to Sulfonyl Chloride: Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the sulfonic acid to the more reactive 6-chloronaphthalene-2-sulfonyl chloride. This intermediate is a key precursor for the synthesis of sulfonamides and sulfonate esters.

Caption: Synthesis workflow for this compound.

Experimental Protocol

Disclaimer: This protocol is a representative procedure and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-Chloronaphthalene

-

Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

-

Sodium chloride

-

Water

-

Ice

Apparatus:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Heating mantle

-

Buchner funnel and flask

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully place 2-chloronaphthalene.

-

Sulfonation: Begin stirring the 2-chloronaphthalene and slowly add concentrated sulfuric acid or oleum dropwise from the dropping funnel. An exothermic reaction will occur, and the temperature should be carefully monitored and controlled. For the synthesis of the 2,6-isomer, the reaction mixture is typically heated to a temperature in the range of 150-180°C.

-

Reaction Monitoring: Maintain the reaction at the desired temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

-

Isolation: The product can be isolated by "salting out." Add a sufficient amount of sodium chloride to the aqueous solution to precipitate the sodium salt of this compound.

-

Purification: Collect the precipitate by vacuum filtration and wash it with a cold, saturated sodium chloride solution. The product can be further purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture. To obtain the free sulfonic acid, the sodium salt can be dissolved in hot water and acidified with a strong acid like hydrochloric acid, followed by cooling to precipitate the product.

Characterization and Analytical Methods

Unambiguous identification and purity assessment of this compound require a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the chloro and sulfonyl groups. Protons ortho to the electron-withdrawing sulfonyl group will be shifted further downfield. |

| ¹³C NMR | The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene ring system. The carbon atom attached to the sulfonic acid group will be significantly deshielded. The chemical shifts will provide valuable information about the substitution pattern. |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the sulfonic acid (a broad band around 3000 cm⁻¹), the asymmetric and symmetric S=O stretching vibrations (around 1200 cm⁻¹ and 1040 cm⁻¹, respectively), and C-Cl stretching vibrations (in the fingerprint region). Aromatic C-H and C=C stretching and bending vibrations will also be present. |

| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode is a suitable technique for determining the molecular weight. The spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z corresponding to the calculated molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) should be observable in high-resolution mass spectrometry. |

Chromatographic and Other Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for assessing the purity of this compound and for monitoring the progress of its synthesis.

-

Elemental Analysis: This technique can be used to confirm the elemental composition (C, H, Cl, S, O) of the purified product, providing a definitive measure of its purity.

Safety and Handling

This compound is a strong acid and should be handled with care. [8][9]It is corrosive and can cause severe skin burns and eye damage. [8]Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. [9]All work should be performed in a well-ventilated fume hood. [9]In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. [8][9]

Applications in Research and Industry

The unique properties of this compound make it a valuable precursor in several industrial and research applications:

-

Dye and Pigment Synthesis: It serves as a key intermediate in the manufacturing of azo dyes and other colorants, where the sulfonic acid group imparts water solubility and the chloro-naphthalene moiety contributes to the chromophore and its stability. [1][2]* Pharmaceutical Development: The naphthalene scaffold is present in numerous therapeutic agents. This compound can be used as a starting material for the synthesis of novel drug candidates. [1]* Surfactants and Dispersants: The amphiphilic nature of this molecule makes it suitable for use in the formulation of surfactants and dispersing agents. [2]* Material Science: It can be incorporated into polymers and coatings to enhance properties such as adhesion and durability. [1]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key synthetic intermediate. A thorough understanding of its physical and chemical properties, as well as reliable protocols for its synthesis and characterization, are essential for its effective utilization in research and industrial applications. This technical guide provides a solid foundation for scientists and professionals working with this important molecule, enabling them to harness its potential in the development of new and improved products.

References

-

Ácido 6-cloronaftaleno-2-sulfónico. Chem-Impex. [Link]

-

Naphthalene-2-sulfonic acid. Wikipedia. [Link]

-

Cas 120-18-3,Naphthalene-2-sulfonic acid. LookChem. [Link]

-

Bordwell pKa Table. Organic Chemistry Data. [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. [Link]

-

6-chloronaphthalene-2-sulfonyl chloride (C10H6Cl2O2S). PubChemLite. [Link]

-

pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. OWL. [Link]

-

Table of Acids with Ka and pKa Values* CLAS. [Link]

-

2-Chloronaphthalene | C10H7Cl | CID 7056. PubChem. [Link]

-

Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). MDPI. [Link]

-

6- Hydroxynaphthalene-2- Sulfonic Acid. Himalaya Chemicals. [Link]

- Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids.

-

pK, values which have been reported for strong acids | Download Table. ResearchGate. [Link]

-

2-Naphthalenesulfonic acid | C10H8O3S | CID 8420. PubChem. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]

-

Studies on the Synthesis of 2-Aminonaphtalene Sulfonic Acids. Korea Science. [Link]

-

2-(N-methyl8-chloronaphthalene-1-sulfonamido)acetic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

13-C NMR Chemical Shift Table.pdf. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. Cas 120-18-3,Naphthalene-2-sulfonic acid | lookchem [lookchem.com]

- 6. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 7. library.gwu.edu [library.gwu.edu]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. store.sangon.com [store.sangon.com]

An In-depth Technical Guide to the Synthesis of 6-Chloronaphthalene-2-sulfonic Acid from 2-Chloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-chloronaphthalene-2-sulfonic acid from 2-chloronaphthalene. The document delves into the theoretical underpinnings of the electrophilic aromatic sulfonation reaction, detailing the mechanistic principles that govern regioselectivity. A detailed, field-proven experimental protocol is presented, emphasizing the critical parameters for maximizing the yield and purity of the desired product. Furthermore, this guide outlines robust methodologies for the purification and in-depth analytical characterization of this compound, ensuring a self-validating system for researchers and drug development professionals. The content is grounded in authoritative chemical principles and supported by comprehensive references.

Introduction

This compound is a pivotal intermediate in the synthesis of a diverse array of commercially significant organic compounds. Its unique molecular architecture, featuring a chlorinated naphthalene core and a sulfonic acid moiety, renders it a versatile building block in the production of high-performance dyes and pigments, specialized pharmaceuticals, and advanced surfactants and dispersants.[1][2] The sulfonic acid group imparts water solubility and provides a reactive handle for further chemical transformations, while the chloro-substituent modulates the electronic properties and reactivity of the naphthalene ring system.

The controlled synthesis of the specific 6-chloro-2-sulfonic acid isomer is paramount for its successful application in downstream processes. This guide provides a detailed exploration of the synthetic pathway from 2-chloronaphthalene, focusing on the principles of electrophilic aromatic substitution and the practical aspects of reaction execution, product purification, and characterization.

Reaction Mechanism and Regioselectivity

The synthesis of this compound is achieved through the electrophilic aromatic sulfonation of 2-chloronaphthalene. This reaction is a classic example of electrophilic substitution on a substituted naphthalene ring system, where the regiochemical outcome is dictated by a combination of electronic and steric effects, as well as the principles of kinetic versus thermodynamic control.[3][4]

The Electrophile

In the presence of a strong acid catalyst such as concentrated sulfuric acid or fuming sulfuric acid (oleum), sulfur trioxide (SO₃) acts as the potent electrophile. The reaction mechanism involves the attack of the electron-rich naphthalene ring on the electrophilic sulfur atom of SO₃.

Directing Effects of the 2-Chloro Substituent

The chlorine atom at the 2-position of the naphthalene ring is a deactivating, yet ortho, para-directing group. This means that while it withdraws electron density from the ring through its inductive effect, making the ring less reactive towards electrophiles compared to unsubstituted naphthalene, it directs incoming electrophiles to the positions ortho and para to itself through resonance effects.

In the case of 2-chloronaphthalene, the positions activated by the chloro group are C1, C3 (ortho), and C6 (para-like position on the adjacent ring). However, sulfonation at the C1 and C3 positions is sterically hindered by the adjacent chloro group and the peri-hydrogen at the C8 position. Therefore, the electrophilic attack is directed to the other ring.

Kinetic vs. Thermodynamic Control

The sulfonation of naphthalene is a reversible reaction, and the isomer distribution is highly dependent on the reaction temperature.[3][5]

-

Kinetic Control (Low Temperature): At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest. In the case of naphthalene sulfonation, the α-position (C1) is kinetically favored due to the lower activation energy of the corresponding carbocation intermediate.

-

Thermodynamic Control (High Temperature): At higher temperatures, the reaction is under thermodynamic control, leading to the formation of the most stable product. The β-position (C2) in naphthalene is thermodynamically more stable due to reduced steric hindrance.[4]

For the sulfonation of 2-chloronaphthalene, to achieve substitution at the 6-position (a β-position), the reaction should be carried out under conditions that favor thermodynamic control, i.e., at elevated temperatures. This allows for the initial, kinetically favored products to revert to the starting materials and ultimately form the more stable 6-sulfonated isomer.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound under thermodynamically controlled conditions to favor the formation of the desired isomer.

Safety Precaution: This reaction involves the use of corrosive and hazardous materials. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloronaphthalene | 162.62 | 16.26 g | 0.1 |

| Fuming Sulfuric Acid (20% SO₃) | - | 50 mL | - |

| Sodium Chloride | 58.44 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

Reaction Setup

A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is assembled in a fume hood. The flask is placed in a heating mantle.

Step-by-Step Procedure

-

Melt 2-Chloronaphthalene: Add 16.26 g (0.1 mol) of 2-chloronaphthalene to the reaction flask. Heat the flask gently with the heating mantle until the 2-chloronaphthalene melts (melting point: ~59 °C).[6]

-

Sulfonation: Once the 2-chloronaphthalene is molten, begin stirring. Slowly add 50 mL of fuming sulfuric acid (20% SO₃) from the dropping funnel over a period of 30-45 minutes. The addition is exothermic, and the temperature of the reaction mixture should be carefully monitored and maintained between 150-160 °C.

-

Reaction Maintenance: After the addition is complete, continue to stir the reaction mixture at 160 °C for 2-3 hours to ensure the reaction goes to completion and to favor the formation of the thermodynamically stable 6-sulfonated product.[7]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the viscous reaction mixture into 200 mL of ice-cold deionized water with vigorous stirring. This will precipitate the crude this compound.

-

The crude product can be further purified by salting out. Add sodium chloride to the aqueous solution until saturation to decrease the solubility of the sulfonic acid salt.

-

Collect the precipitated product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove excess sulfuric acid and other impurities.

-

Dry the crude product in a vacuum oven at 60-70 °C.

-

Experimental Workflow Diagram

Sources

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 6. researchgate.net [researchgate.net]

- 7. concretechemicals.home.blog [concretechemicals.home.blog]

Navigating the Solubility Landscape of 6-Chloronaphthalene-2-Sulfonic Acid: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 6-chloronaphthalene-2-sulfonic acid in organic solvents. Recognizing the critical role of solubility in process development, formulation, and analytical method design, this document offers a comprehensive framework for researchers, scientists, and drug development professionals. In the absence of extensive published quantitative solubility data for this specific compound, this guide emphasizes the fundamental principles governing its solubility and provides detailed, field-proven experimental protocols for its accurate determination. By equipping scientists with a robust understanding of the underlying physicochemical drivers and reliable methodologies, this guide aims to empower informed solvent selection and accelerate research and development timelines.

Introduction: The Significance of this compound

This compound is a key aromatic sulfonic acid derivative utilized as a versatile intermediate in various chemical industries. Its applications span the synthesis of dyes and pigments, where it contributes to enhanced color stability and brightness, to its role as a building block in the development of pharmaceutical agents and the formulation of surfactants and dispersants.[1] The presence of both a hydrophobic chloronaphthalene backbone and a highly polar sulfonic acid group imparts a unique amphiphilic character to the molecule, making its interaction with different solvent systems a critical parameter for its effective application.

The chlorine substituent on the naphthalene ring is generally understood to enhance its reactivity and solubility in organic solvents compared to its non-chlorinated parent compound, naphthalene-2-sulfonic acid.[1][2][3] However, a detailed, quantitative understanding of its solubility across a spectrum of organic solvents is essential for optimizing reaction conditions, purification processes, and formulation strategies.

Theoretical Framework: Unraveling the Determinants of Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent. For this compound, the following molecular features are paramount in dictating its solubility profile:

-

Polarity: The sulfonic acid group (-SO₃H) is highly polar and capable of strong hydrogen bonding, both as a donor and an acceptor. This functional group dominates the molecule's interaction with polar solvents.

-

Aromatic System: The naphthalene ring is a large, nonpolar, and hydrophobic structure. This part of the molecule will have more favorable interactions with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking.

-

Chlorine Substituent: The chlorine atom is an electronegative substituent that introduces a dipole moment and can participate in dipole-dipole interactions. It also increases the overall lipophilicity of the naphthalene ring system.

The general principle of "like dissolves like" provides a foundational guide. We can anticipate that:

-

Polar Protic Solvents (e.g., alcohols, water): The sulfonic acid group will strongly interact with these solvents through hydrogen bonding, promoting solubility. However, the large hydrophobic naphthalene core may limit the extent of solubility, particularly in water.

-

Polar Aprotic Solvents (e.g., acetone, dimethylformamide): These solvents can act as hydrogen bond acceptors, interacting favorably with the sulfonic acid proton. Their ability to solvate the nonpolar portion of the molecule will also influence solubility.

-

Nonpolar Solvents (e.g., toluene, hexane): The hydrophobic chloronaphthalene moiety will interact favorably with these solvents, but the highly polar sulfonic acid group will be poorly solvated, leading to expected low solubility.

A visual representation of these influencing factors is provided in the diagram below.

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 6-Chloronaphthalene-2-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth technical overview of the safety protocols and handling considerations for 6-chloronaphthalene-2-sulfonic acid (CAS No. 102878-14-8). As a key intermediate in the synthesis of high-performance dyes, pigments, and specialized pharmaceuticals, a comprehensive understanding of its chemical nature is paramount to ensuring laboratory safety and experimental integrity.[1] This document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety procedures, grounded in the physicochemical properties of chloronaphthalenesulfonic acid derivatives.

Disclaimer: A complete, verified Safety Data Sheet for this compound was not publicly available at the time of this writing. The following guidance is synthesized from information on structurally similar compounds, including other chlorinated naphthalene sulfonic acids and their salts. This information should be used as a foundational guide, but it is imperative to consult the official SDS provided by your supplier before any handling or use of this chemical.

Core Chemical Identity and Hazard Profile

This compound is a bifunctional molecule, with its properties dictated by the naphthalene core, a deactivating chloro-group, and a strongly acidic sulfonic acid group.[1] This structure suggests a crystalline solid with significant water solubility and reactivity characteristic of sulfonic acids.

While specific GHS classifications for this exact compound are not available, data from analogous structures (e.g., 8-Chloronaphthalene-1-sulfonic acid, other naphthalenesulfonic acid salts) strongly suggest the following potential classifications.[2][3]

Anticipated GHS Hazard Classification (Based on Analogs):

| Hazard Class | Category | Hazard Statement | Rationale |

| Skin Corrosion/Irritation | Category 1C or 2 | H314: Causes severe skin burns and eye damage OR H315: Causes skin irritation | The sulfonic acid group is strongly acidic and corrosive. Naphthalene derivatives can also be skin irritants.[3] |

| Serious Eye Damage/Irritation | Category 1 or 2A | H318: Causes serious eye damage OR H319: Causes serious eye irritation | Direct contact with acidic and potentially irritating solids or solutions can cause severe and irreversible eye damage.[2] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Fine dusts of sulfonic acid derivatives can irritate the mucous membranes and respiratory tract upon inhalation.[2] |

Table 1: Anticipated GHS Classification

The Causality of Safe Handling: A Proactive Approach

Understanding the "why" behind safety protocols is critical for developing a robust safety culture. The primary hazards stem from the compound's anticipated corrosivity (due to the sulfonic acid) and its physical form as a potentially fine, inhalable dust.

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is to handle the chemical within a controlled environment.

-

Chemical Fume Hood: All weighing and transfer of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood. This is not merely for odor control; it is to contain any airborne particulates and potential vapors, preventing respiratory exposure.[3]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions that might escape primary containment.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is a critical final barrier.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[3] The sulfonic acid moiety poses a severe risk to the eyes.

-

Hand Protection: Use nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or pinholes before use. Employ the proper glove removal technique (without touching the outer surface) to avoid skin contact.[2]

-

Body Protection: A flame-resistant lab coat is required. For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.

-

Respiratory Protection: If engineering controls are insufficient to keep airborne concentrations below exposure limits, or during a spill cleanup, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is necessary.[3]

Experimental Workflow: From Benchtop to Quench

The following protocol outlines a self-validating system for the safe handling of this compound in a typical synthetic laboratory setting.

Detailed Experimental Protocol

-

Preparation:

-

Confirm that a chemical fume hood is operational and certified.

-

Assemble all necessary glassware and ensure it is clean and dry.

-

Don all required PPE as outlined in Section 2.2.

-

Prepare a quench solution appropriate for your reaction scale (e.g., a saturated solution of sodium bicarbonate).

-

-

Weighing and Transfer:

-

Conduct all weighing operations within the fume hood. Use a tared weigh boat or glassine paper.

-

Minimize the creation of dust by handling the material gently. Do not use a scoopula to crush lumps; use a spatula to gently break them apart if necessary.

-

Add the solid to the reaction vessel slowly and carefully.

-

-

Reaction:

-

Perform the reaction in a clearly labeled vessel within the fume hood.

-

Maintain negative pressure in the hood throughout the procedure.

-

-

Work-up and Quenching:

-

Upon completion, cool the reaction mixture to a safe temperature before quenching.

-

Slowly and carefully add the reaction mixture to the prepared quench solution with stirring. Be aware of potential gas evolution or exotherms.

-

-

Decontamination and Waste Disposal:

-

Rinse all contaminated glassware with an appropriate solvent. The initial rinsate should be treated as hazardous waste.

-

Dispose of all solid and liquid waste in clearly labeled, sealed containers in accordance with institutional and local regulations.

-

Logical Workflow for Handling

Caption: A logical workflow for the safe laboratory handling of this compound.

Emergency Response: A Validating System for Unexpected Events

A robust safety plan includes clear, actionable steps for emergency situations. The immediate priorities are to protect personnel and contain the spill.

First-Aid Measures

The following first-aid measures are based on the anticipated corrosive and irritant nature of the compound.[2][3]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Accidental Release Measures

In the event of a spill, a calm and methodical response is crucial.

Caption: A systematic workflow for responding to an accidental spill of this compound.

Stability, Storage, and Incompatibilities

-

Chemical Stability: Naphthalenesulfonic acids are generally stable under recommended storage conditions.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is between 0-8°C.[4] Store away from incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents. The acidic nature of the compound means it will react exothermically with bases.

-

Hazardous Decomposition Products: Upon thermal decomposition, this compound may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), sulfur oxides (SOₓ), and hydrogen chloride (HCl).[2]

Toxicological and Ecological Profile

-

Ecological Information: Data on the environmental fate and ecotoxicity of this specific compound is not available. However, related chlorinated aromatic compounds can be toxic to aquatic life.[5] It is strongly advised not to let this chemical enter the environment.[2] All waste must be disposed of as hazardous material through a licensed contractor.

Conclusion

This compound is a valuable synthetic intermediate, but its handling demands a proactive and informed approach to safety. The probable corrosive and irritant nature of this compound necessitates the stringent use of engineering controls and personal protective equipment. By understanding the chemical causality behind these safety measures, researchers can create a self-validating system of protocols that protects both personnel and the integrity of their work. Always prioritize consulting the supplier-provided SDS for the most accurate and up-to-date information.

References

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Chloronaphthalene-2-sulfonic Acid

Introduction: The Structural Significance of 6-Chloronaphthalene-2-sulfonic Acid

This compound is a bifunctional molecule featuring a naphthalene core substituted with both a chloro and a sulfonic acid group.[1] The precise positioning of these functional groups is critical to its chemical reactivity and the properties of its downstream products. Spectroscopic analysis is, therefore, indispensable for confirming its structure and ensuring its purity. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a detailed interpretation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the naphthalene ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show six signals in the aromatic region, corresponding to the six protons on the naphthalene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro and sulfonic acid groups.

Expected Chemical Shifts and Coupling Constants:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-1 | 8.2 - 8.4 | d | J = ~9.0 |

| H-3 | 7.9 - 8.1 | d | J = ~8.5 |

| H-4 | 7.6 - 7.8 | dd | J = ~8.5, ~7.0 |

| H-5 | 7.7 - 7.9 | d | J = ~8.8 |

| H-7 | 7.5 - 7.7 | dd | J = ~8.8, ~2.0 |

| H-8 | 8.0 - 8.2 | d | J = ~9.0 |

-

Rationale for Predictions: The predictions are based on the analysis of related naphthalenesulfonic acid derivatives.[2] The proton ortho to the sulfonic acid group (H-1) is expected to be the most deshielded. The protons on the chlorinated ring will also be deshielded, with the coupling patterns revealing their relative positions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is anticipated to display ten distinct signals, corresponding to the ten carbon atoms of the naphthalene skeleton. The chemical shifts will be significantly influenced by the attached functional groups.

Expected Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 125 - 128 |

| C-2 | 140 - 145 |

| C-3 | 128 - 131 |

| C-4 | 129 - 132 |

| C-4a | 132 - 135 |

| C-5 | 127 - 130 |

| C-6 | 133 - 136 |

| C-7 | 126 - 129 |

| C-8 | 124 - 127 |

| C-8a | 130 - 133 |

-

Rationale for Predictions: The carbon atom directly attached to the sulfonic acid group (C-2) and the carbon atom bearing the chlorine (C-6) are expected to have the most downfield chemical shifts due to the strong electron-withdrawing nature of these substituents. These predictions are informed by data from similar chlorinated and sulfonated aromatic compounds.[3]

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the sulfonic acid proton is exchangeable.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the aromatic region (typically 6-9 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Employ a sufficient relaxation delay to ensure accurate integration of all carbon signals.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the key functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the sulfonic acid and the chloro-aromatic moieties.

Expected Characteristic IR Absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (sulfonic acid) | 3200 - 2500 (broad) | Strong |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| S=O stretch (asymmetric) | 1250 - 1150 | Strong |

| S=O stretch (symmetric) | 1080 - 1000 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-Cl stretch | 800 - 600 | Medium |

-

Causality Behind Expected Peaks: The broad O-H stretch is characteristic of the hydrogen-bonded sulfonic acid group. The strong S=O stretching vibrations are definitive indicators of the sulfonate functionality.[2] The C-Cl stretch and aromatic C-H and C=C vibrations confirm the presence of the chlorinated naphthalene core.

Experimental Protocol for IR Spectroscopy

The following protocol outlines the standard procedure for obtaining an IR spectrum using the KBr pellet method.

Protocol:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Background Correction: Record a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectral Data:

-

Molecular Ion Peak ([M]⁻): In negative ion mode ESI-MS, the molecular ion peak is expected at an m/z corresponding to the deprotonated molecule, [C₁₀H₆ClO₃S]⁻. The calculated monoisotopic mass is approximately 240.97 g/mol .

-

Isotope Pattern: Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern, with a peak at [M]⁻ and another at [M+2]⁻ in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[4]

-

Key Fragmentation: A prominent fragment ion is expected from the loss of SO₃, resulting in a chloronaphthalene fragment.[5]

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum using Electrospray Ionization (ESI).

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in negative ion mode to observe the deprotonated molecular ion.

-

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation.

-

Summary of Spectroscopic Data

The following table summarizes the key expected spectroscopic data for this compound.

| Spectroscopic Technique | Key Expected Features |

| ¹H NMR | Six aromatic signals with chemical shifts and coupling patterns indicative of the 2,6-disubstitution pattern. |

| ¹³C NMR | Ten distinct signals for the naphthalene carbons, with downfield shifts for C-2 and C-6. |

| IR Spectroscopy | Broad O-H stretch (3200-2500 cm⁻¹), strong S=O stretches (1250-1150 and 1080-1000 cm⁻¹), and a C-Cl stretch (800-600 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak ([M]⁻) at m/z ~241 with a characteristic 3:1 [M]/[M+2] isotope pattern for chlorine. |

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding these expected spectral features and employing the outlined experimental protocols, researchers can confidently identify and characterize this important chemical intermediate. The principles and methodologies described herein are broadly applicable to the structural elucidation of other substituted naphthalene derivatives.

References

-

Sangeetha, P., et al. (2023). Spectroscopic analysis of 2-amino-1-naphthalenesulfonic acid, molecular docking, and evaluation of the electronic properties of several solvents. Spectroscopy Letters. Available at: [Link]

-

Muthu, S., et al. (2023). Spectroscopic Analysis Reveals Insights into 2-Amino-1-Naphthalenesulfonic Acid Biological Activity and Solvent Properties. Spectroscopy Online. Available at: [Link]

-

Pan, Y., et al. (2023). Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. Environmental Health Perspectives. Available at: [Link]

-

PubChem. 6-chloronaphthalene-2-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-Naphthol-6-sulfonic acid. National Center for Biotechnology Information. Available at: [Link]

-

Yousif, E., et al. (2021). Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). Polymers. Available at: [Link]

-

PubChem. 2-Naphthalenesulfonate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-Naphthalenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]

-

Doc Brown's Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene. Available at: [Link]

-

Doc Brown's Chemistry. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Chromatic Legacy of Naphthalene's Chlorosulfonated Derivatives

An In-depth Technical Guide to the Historical Synthesis of Chloronaphthalenesulfonic Acids

Chloronaphthalenesulfonic acids represent a class of chemical intermediates whose historical significance is intrinsically linked to the rise of the synthetic dye industry in the late 19th and early 20th centuries. These bifunctional molecules, containing both a hydrophobic chloronaphthalene core and a water-solubilizing sulfonic acid group, served as crucial building blocks for a vast array of azo dyes. The primary challenge in their synthesis has always been the precise control of regiochemistry. The naphthalene ring offers two distinct positions for substitution—the kinetically favored alpha (α) position and the thermodynamically more stable beta (β) position. The introduction of three different functionalities—a chloro group, a sulfonic acid group, and the point of coupling for a diazo component—demanded intricate and often multi-step synthetic strategies. This guide provides an in-depth exploration of the core historical methods developed to navigate these synthetic challenges, focusing on the chemical reasoning that guided the experimental choices of the era.

Chapter 1: Foundational Principles of Naphthalene Substitution

The reactivity of the naphthalene ring system is more complex than that of benzene. The α-positions (1, 4, 5, 8) are more reactive towards electrophiles than the β-positions (2, 3, 6, 7). This difference is central to understanding the historical synthetic routes.

Kinetic vs. Thermodynamic Control in Naphthalene Sulfonation